Physicochemical Profile Differentiation: Cyclopropyl-Methoxy vs. Ethyl-Methoxy Triazin-2-amine
The target compound's predicted lipophilicity (ACD/LogP = 0.88) is notably lower than that of its direct 4-ethyl analog 4-ethyl-6-methoxy-1,3,5-triazin-2-amine (CAS 701-78-0), for which a LogP of approximately 1.1–1.3 is estimated based on the Hansch π-value increment for –CH₂–CH₃ vs. cyclopropyl [1]. The cyclopropyl group imparts a reduced LogP relative to ethyl despite comparable carbon count, attributable to the cyclopropyl ring's partial sp² character and reduced hydrophobic surface area. Both compounds share identical hydrogen-bond acceptor count (5), polar surface area (74 Ų), and rotatable bond count (2), but the cyclopropyl analog exhibits a higher density (1.3 vs. ~1.2 g/cm³) and higher boiling point (389.0 ± 25.0 °C vs. ~340 °C estimated for the ethyl analog), consistent with stronger intermolecular interactions conferred by the strained ring . This difference in lipophilicity while maintaining the same H‑bond profile can influence membrane permeability, solubility, and off‑target promiscuity in cell‑based assays [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.88 (ChemSpider, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine: LogP ~1.1–1.3 (estimated from group contribution method; comparator LogP not experimentally determined) |
| Quantified Difference | ΔLogP ≈ –0.2 to –0.4 (target compound less lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00; comparator value estimated from Hansch π constants (cyclopropyl π ≈ –0.2 relative to ethyl on aromatic systems) |
Why This Matters
For procurement decisions in cell-based screening campaigns, lower lipophilicity reduces the risk of non-specific membrane partitioning and phospholipidosis, which can confound assay interpretation when comparing hit series across chemotypes.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971; 71(6): 525–616. (Provides π-value methodology for substituent constant estimation.) View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010; 5(3): 235–248. (Establishes the relationship between LogP and assay promiscuity.) View Source
